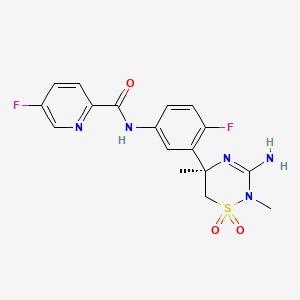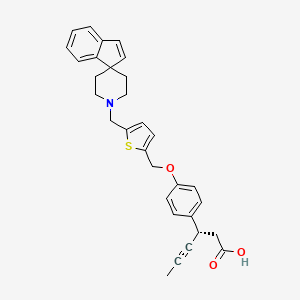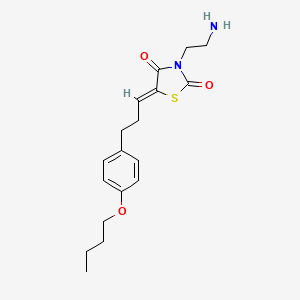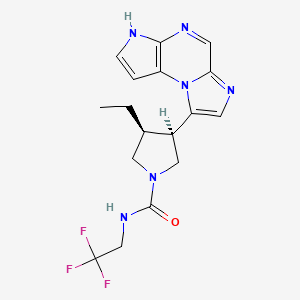![molecular formula C27H35N3O6 B560148 (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 1450662-32-4](/img/structure/B560148.png)
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oral active histone deacetylase inhibitor with potent antitumor activity; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on efficient synthesis methods. For example, a study by Gore and Narasimhan (1988) detailed the synthesis of related compounds involving hydrogenolysis and lithiation processes (Gore & Narasimhan, 1988).
- Another study by Shirasaka et al. (1990) described a practical synthesis process for related compounds, starting from specific aldehydes and achieving good overall yields (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).
Applications in Medicinal Chemistry and Drug Development
- Kawamura et al. (2011) conducted a study synthesizing PET (Positron Emission Tomography) probes related to this compound for assessing the function of drug efflux transporters, which are crucial in drug resistance and efficacy studies (Kawamura et al., 2011).
- In a study by Althuis et al. (1980), derivatives of similar compounds were evaluated for their antiallergy activity, indicating potential applications in allergy treatment research (Althuis, Kadin, Czuba, Moore, & Hess, 1980).
Pharmacological Properties and Potential Applications
- A study by Paek et al. (2006) explored the metabolism of HM-30181, a compound structurally related to our compound of interest, in rats, providing insights into the metabolism and pharmacokinetics of similar compounds (Paek, Ji, Kim, Lee, & Lee, 2006).
- Research by Aghekyan et al. (2015) into propanediol derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, a related compound, highlights the continuous exploration of new derivatives for various pharmacological applications (Aghekyan, Mkryan, Noravyan, Asatryan, Muradyan, & Panosyan, 2015).
Eigenschaften
CAS-Nummer |
1450662-32-4 |
|---|---|
Produktname |
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Molekularformel |
C27H35N3O6 |
Molekulargewicht |
497.592 |
IUPAC-Name |
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C27H35N3O6/c1-5-6-23(17(2)3)27(33)30-15-19-13-22(36-16-25(31)29-34)10-7-18(19)14-24(30)26(32)28-20-8-11-21(35-4)12-9-20/h7-13,17,23-24,34H,5-6,14-16H2,1-4H3,(H,28,32)(H,29,31)/t23?,24-/m0/s1 |
InChI-Schlüssel |
KTNONZZRAASOPY-CGAIIQECSA-N |
SMILES |
CCCC(C(C)C)C(=O)N1CC2=C(CC1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO |
Synonyme |
ZYJ34V; (3S)-2-(2-Propylpentanoyl)-1,2,3,4-tetrahydro-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-isoquinolinecarboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



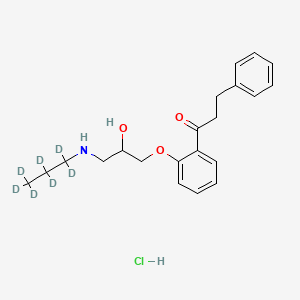
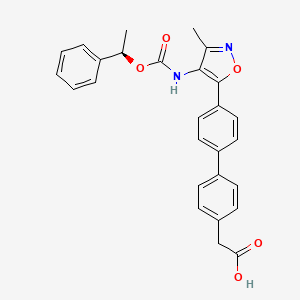
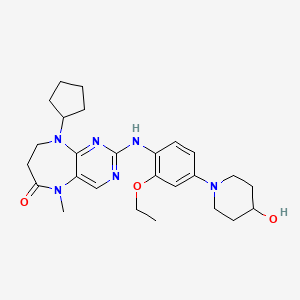
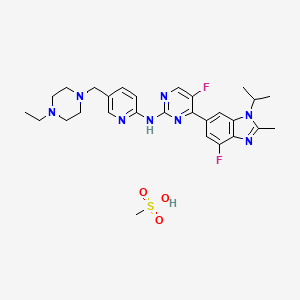
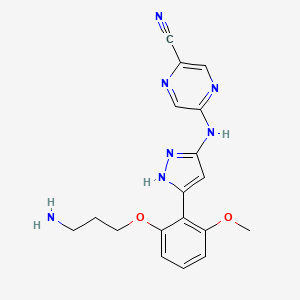
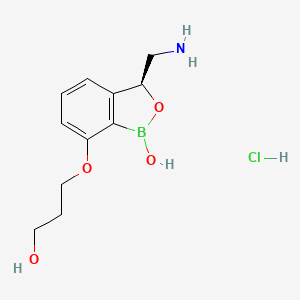

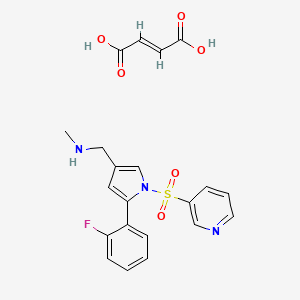
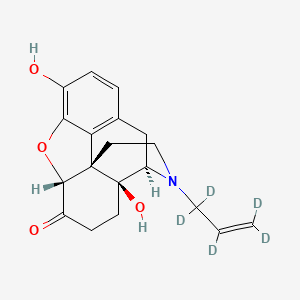
![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)
